N-(1-Phenylpropyl)thietan-3-amine N-(1-Phenylpropyl)thietan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20336526
InChI: InChI=1S/C12H17NS/c1-2-12(13-11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
SMILES:
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol

N-(1-Phenylpropyl)thietan-3-amine

CAS No.:

Cat. No.: VC20336526

Molecular Formula: C12H17NS

Molecular Weight: 207.34 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Phenylpropyl)thietan-3-amine -

Specification

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
IUPAC Name N-(1-phenylpropyl)thietan-3-amine
Standard InChI InChI=1S/C12H17NS/c1-2-12(13-11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Standard InChI Key HHILDBHHAUNYHW-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1)NC2CSC2

Introduction

Chemical Structure and Nomenclature

N-(1-Phenylpropyl)thietan-3-amine consists of a thietane ring—a four-membered heterocycle containing three carbon atoms and one sulfur atom—substituted at the 3-position with an amine group. The amine is further functionalized with a 1-phenylpropyl chain. The IUPAC name derives from this arrangement:

  • Thietan-3-amine: The parent structure, a thietane ring with an amine at position 3.

  • N-(1-Phenylpropyl): A propyl chain (three-carbon alkyl group) attached to the amine nitrogen, with a phenyl group at the terminal carbon.

The molecular formula is C12H17NS\text{C}_{12}\text{H}_{17}\text{NS}, with a molecular weight of 207.33 g/mol. Key structural features include:

  • Thietane ring: Introduces significant ring strain due to its small size, potentially enhancing reactivity.

  • Phenyl group: Contributes hydrophobicity and may influence binding to aromatic biological targets.

  • Amine functionality: Imparts basicity, with a predicted pKa of ~9–10, typical for aliphatic amines .

Synthesis and Reaction Pathways

While no explicit synthesis route for N-(1-Phenylpropyl)thietan-3-amine is documented, plausible methods can be extrapolated from analogous compounds:

Route 1: Alkylation of Thietan-3-amine

  • Thietan-3-amine Preparation: Thietane rings are often synthesized via cyclization of 3-mercaptopropanol derivatives or [2+2] cycloadditions.

  • N-Alkylation: Reacting thietan-3-amine with 1-phenylpropyl bromide under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent like dimethylformamide (DMF):

    Thietan-3-amine+1-Phenylpropyl bromideBaseN-(1-Phenylpropyl)thietan-3-amine+HBr\text{Thietan-3-amine} + \text{1-Phenylpropyl bromide} \xrightarrow{\text{Base}} \text{N-(1-Phenylpropyl)thietan-3-amine} + \text{HBr}

    This method mirrors the synthesis of N-substituted phenylpropylamines .

Route 2: Reductive Amination

  • Ketone Precursor: React thietan-3-one with 1-phenylpropylamine in the presence of a reducing agent (e.g., NaBH3_3CN):

    Thietan-3-one+1-PhenylpropylamineNaBH3CNN-(1-Phenylpropyl)thietan-3-amine\text{Thietan-3-one} + \text{1-Phenylpropylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(1-Phenylpropyl)thietan-3-amine}

    This approach is common for secondary amine synthesis .

Physicochemical Properties

Predicted properties of N-(1-Phenylpropyl)thietan-3-amine, based on structural analogs :

PropertyValue/Description
Molecular Weight207.33 g/mol
Boiling Point~250–270°C (estimated)
SolubilityLipophilic; soluble in organic solvents (e.g., DCM, ethanol)
pKa~9.5 (amine group)
LogP (Octanol-Water)~3.2 (indicating high lipophilicity)

The thietane ring’s strain may lower thermal stability compared to five-membered analogs like pyrrolidine derivatives.

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